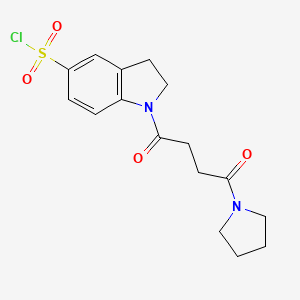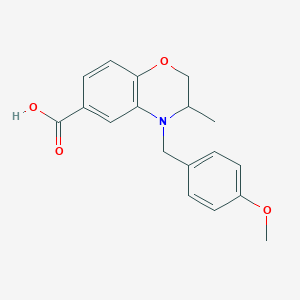![molecular formula C12H13NO5S2 B7877171 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid](/img/structure/B7877171.png)
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid is a complex organic compound with a unique structure that includes a benzothiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid typically involves multiple steps, starting with the formation of the benzothiazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation, and the propanoic acid moiety is added through a subsequent reaction step. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as automated synthesis and real-time monitoring of reaction conditions are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid
- 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]pentanoic acid
Uniqueness
What sets 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid apart from similar compounds is its specific structure, which confers unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c14-11-3-5-19-10-2-1-8(7-9(10)13-11)20(17,18)6-4-12(15)16/h1-2,7H,3-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWXAXYWMHUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)CCC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid](/img/structure/B7877088.png)
![N-{[1-(cyclobutylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}-N-methylglycine](/img/structure/B7877096.png)
![3-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]butanoic acid](/img/structure/B7877105.png)

![1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7877117.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)-3-methylbutanoic acid](/img/structure/B7877133.png)
![{3,3-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B7877135.png)
![2-({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid](/img/structure/B7877139.png)
![[3-isopropyl-2-oxo-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B7877144.png)

![3-[3-{[(3,4-dimethylphenyl)amino]carbonyl}-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B7877152.png)
![({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B7877162.png)

![[2-(2,4-dimethylphenyl)-3,4-dimethyl-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetic acid](/img/structure/B7877182.png)
